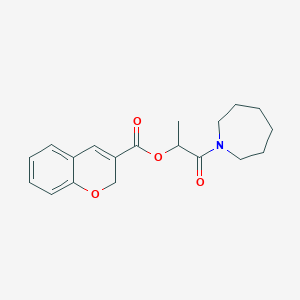
1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent.
Introduction of the Azepane Group: The azepane group can be introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the chromene core with the azepane derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The azepane group may enhance the compound’s binding affinity or selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate: Similar structure but with a piperidine ring instead of an azepane ring.
1-(Morpholin-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(Azepan-1-yl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy or selectivity.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[1-(azepan-1-yl)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-14(18(21)20-10-6-2-3-7-11-20)24-19(22)16-12-15-8-4-5-9-17(15)23-13-16/h4-5,8-9,12,14H,2-3,6-7,10-11,13H2,1H3 |
Clave InChI |
OMEVQNRBZRPLTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCCCC1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



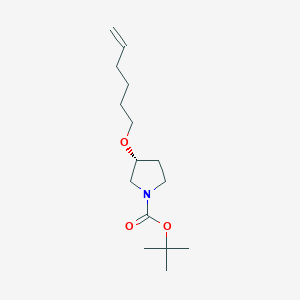
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)

![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)

![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
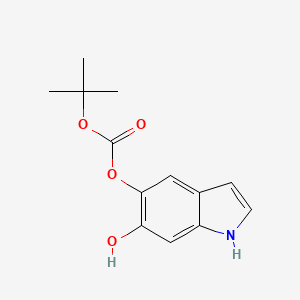
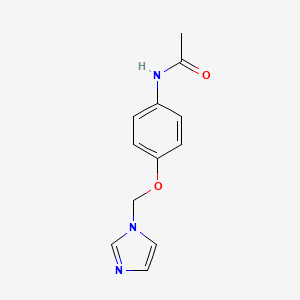

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
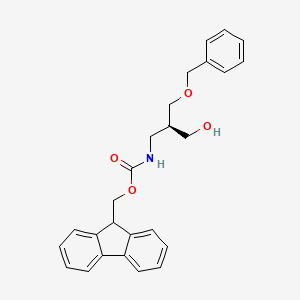
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
